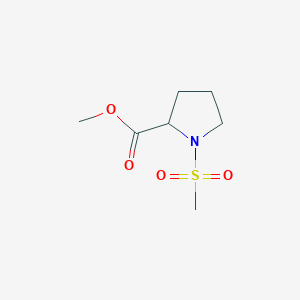

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate

説明

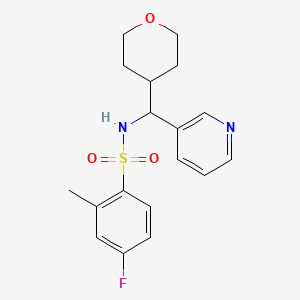

“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C7H13NO4S . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methylsulfonyl group and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用

Proteomics Research

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate: is utilized in proteomics research as a biochemical tool. Its molecular structure, characterized by the presence of a pyrrolidine ring, makes it suitable for modifying proteins and peptides. This compound can be used to study protein interactions, post-translational modifications, and protein stability .

Drug Discovery

The pyrrolidine scaffold, to which this compound belongs, is widely used in medicinal chemistry. It serves as a versatile backbone for creating novel biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .

Carbonic Anhydrase Inhibition

Researchers have explored derivatives of pyrrolidine-2,5-dione, such as Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate , for their inhibitory activity on human carbonic anhydrase isoenzymes. These enzymes are implicated in various diseases, and inhibitors can serve as therapeutic agents .

Biological Activity Modulation

The compound’s pyrrolidine ring is a common feature in molecules with target selectivity. It has been used to modulate biological activity, with different stereoisomers and spatial orientations of substituents leading to diverse biological profiles of drug candidates .

Advanced Research and Synthesis

This compound is a building block in advanced research and synthesis. Its reactivity and selectivity make it a valuable component in the development of new materials and chemicals. It’s particularly useful in synthesizing complex molecules with precise functional group orientations .

Pharmacological Activity Exploration

Indole derivatives, which share structural similarities with Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate , exhibit a wide range of pharmacological activities. This compound can be used as a starting point for synthesizing new indole derivatives with potential therapeutic applications .

特性

IUPAC Name |

methyl 1-methylsulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDTDIFEQDIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)